molecular formula C7H7ClFN3S B13000701 N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide CAS No. 1263376-92-6

N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide

Cat. No.: B13000701
CAS No.: 1263376-92-6
M. Wt: 219.67 g/mol
InChI Key: ITVRNBJQCFTFCI-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a chloro and fluoro substitution on the phenyl ring, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-6-fluoroaniline with thiocarbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

N-(2-Chloro-6-fluorophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

  • N-(2-Chloro-6-fluorophenyl)hydrazine hydrochloride
  • N-(2-Chloro-6-fluorobenzyl)-2-(1,5-dimethyl-1H-pyrazol-3-yl)carbonylhydrazinecarbothioamide

These compounds share similar structural features but differ in their specific functional groups and overall chemical properties. The unique combination of chloro and fluoro substitutions in this compound makes it distinct and valuable for specific applications.

Properties

CAS No.

1263376-92-6

Molecular Formula

C7H7ClFN3S

Molecular Weight

219.67 g/mol

IUPAC Name

1-amino-3-(2-chloro-6-fluorophenyl)thiourea

InChI

InChI=1S/C7H7ClFN3S/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)

InChI Key

ITVRNBJQCFTFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=S)NN)F

Origin of Product

United States

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